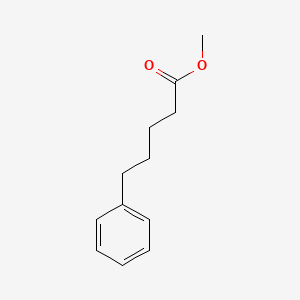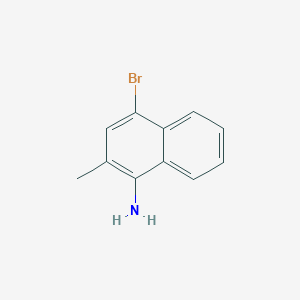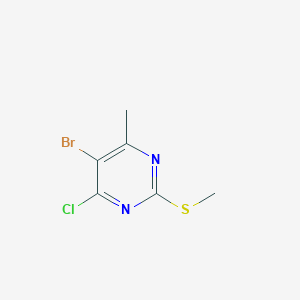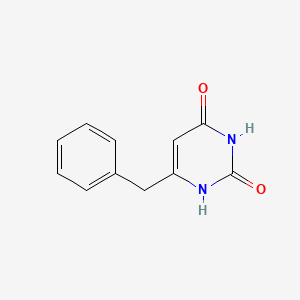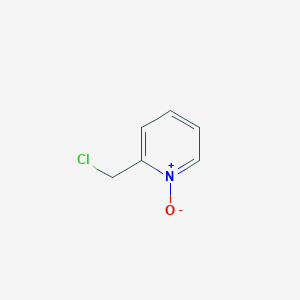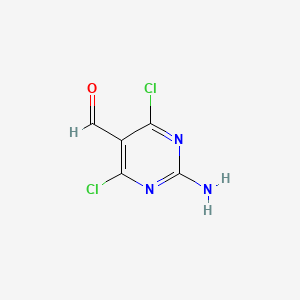![molecular formula C7H10OS B1267008 8-Thiabicyclo[3.2.1]octan-3-one CAS No. 16892-50-5](/img/structure/B1267008.png)
8-Thiabicyclo[3.2.1]octan-3-one
Übersicht
Beschreibung
8-Thiabicyclo[3.2.1]octan-3-one is a chemical compound with the CAS Number: 16892-50-5 . It has a molecular weight of 142.22 and its IUPAC name is (1R,5S)-8-thiabicyclo[3.2.1]octan-3-one . It is stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of 8-thiabicyclo[3.2.1]octanes has been associated with the search for medications for cocaine abuse . 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane analogues of cocaine have been prepared . Enolate chemistry of 8-thiabicyclo[3.2.1]octan-3-one has been explored and enantioselective deprotonation has been used to prepare 2-substituted-8-thiabicyclo[3.2.1]octane-3-ones .Molecular Structure Analysis
The molecular formula of 8-Thiabicyclo[3.2.1]octan-3-one is C7H10OS . It has a total of 20 bonds, including 10 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 ketone (aliphatic), 1 sulfide, and 1 tetrahydro-thiophene .Chemical Reactions Analysis
The synthesis of 8-thiabicyclo[3.2.1]octanes involves the preparation of 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane analogues of cocaine . The 3β- (3,4-dichlorophenyl) analogue inhibits the DAT and SERT . The 3- (3,4-dichlorophenyl)-2,3-unsaturated analogue inhibits the DAT potently .Physical And Chemical Properties Analysis
8-Thiabicyclo[3.2.1]octan-3-one is a powder that is stored at room temperature . It has a melting point of 153-158 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Chemical Properties
“8-Thiabicyclo[3.2.1]octan-3-one” is a chemical compound with the linear formula C7H11NOS . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Research Applications
This compound is used in early discovery research . However, Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Dopamine and Serotonin Transporters Binding Affinity
One of the significant applications of “8-Thiabicyclo[3.2.1]octan-3-one” is its use in the study of dopamine and serotonin transporters . The compound has shown potent and selective inhibitory effects on these transporters . The 3 - (3,4-dichlorophenyl) analogue of this compound inhibits the dopamine transporter (DAT) and serotonin transporter (SERT) with a potency of IC50 = 5.7 nM and 8.0 nM respectively .
Cocaine Abuse Treatment Research
The compound is also used in the search for medications for cocaine abuse . The 3- (3,4-dichlorophenyl)-2,3-unsaturated analogue of “8-Thiabicyclo[3.2.1]octan-3-one” inhibits the DAT potently (IC50 = 4.5 nM) and selectively (>800-fold vs. SERT), which could be beneficial in treating cocaine addiction .
Wirkmechanismus
Target of Action
The primary targets of 8-Thiabicyclo[3.2.1]octan-3-one are the dopamine transporter (DAT) and the serotonin transporter (SERT) . These transporters play a crucial role in the reuptake of neurotransmitters, dopamine and serotonin, from the synaptic cleft back into the presynaptic neuron, thereby terminating their action.
Mode of Action
8-Thiabicyclo[3.2.1]octan-3-one interacts with its targets by inhibiting the function of DAT and SERT . This inhibition prevents the reuptake of dopamine and serotonin, leading to an increased concentration of these neurotransmitters in the synaptic cleft. This results in prolonged neurotransmitter action on the postsynaptic neuron.
Biochemical Pathways
The inhibition of DAT and SERT by 8-Thiabicyclo[3.2.1]octan-3-one affects the dopaminergic and serotonergic pathways . The increased concentration of dopamine and serotonin in the synaptic cleft can lead to enhanced neurotransmission. This can have various downstream effects, depending on the specific neural pathways involved.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 8-Thiabicyclo[32The 3 - (3,4-dichlorophenyl) analogue inhibits the DAT and SERT with a potency of IC50 = 5.7 nM and 8.0 nM respectively . These values suggest a high affinity for these targets, which could impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of 8-Thiabicyclo[3.2.1]octan-3-one’s action are primarily related to its inhibition of DAT and SERT. By preventing the reuptake of dopamine and serotonin, the compound can enhance the signaling of these neurotransmitters. This can lead to various effects, depending on the specific neural circuits involved .
Safety and Hazards
The safety information for 8-Thiabicyclo[3.2.1]octan-3-one includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, keeping people away from and upwind of spill/leak .
Zukünftige Richtungen
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Eigenschaften
IUPAC Name |
8-thiabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c8-5-3-6-1-2-7(4-5)9-6/h6-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKYCQOFEBORNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298208 | |
| Record name | 8-Thiabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Thiabicyclo[3.2.1]octan-3-one | |
CAS RN |
16892-50-5 | |
| Record name | NSC121500 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Thiabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-thiabicyclo[3.2.1]octan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 8-Thiabicyclo[3.2.1]octan-3-one considered a valuable tool in studying tropane alkaloid biosynthesis?
A1: 8-Thiabicyclo[3.2.1]octan-3-one serves as a structural analog of tropinone, a key intermediate in the biosynthesis of tropane alkaloids []. By substituting the oxygen atom in tropinone's core structure with a sulfur atom, researchers can investigate how this modification affects enzyme activity and metabolic pathways involved in tropane alkaloid production. This can provide valuable insights into the structure-activity relationships of these enzymes and potentially lead to the development of novel alkaloids or inhibitors.
Q2: What are the key chemical reactions involving 8-Thiabicyclo[3.2.1]octan-3-one?
A2: Research highlights the enantioselective deprotonation of 8-Thiabicyclo[3.2.1]octan-3-one using chiral lithium amides []. This reaction generates an enolate intermediate, which can then react with various electrophiles to yield sulfur-containing analogs of tropane alkaloids. This methodology allows for the synthesis of a diverse range of compounds with potential biological activities.
Q3: How does the reactivity of 8-Thiabicyclo[3.2.1]octan-3-one compare to its oxygen counterpart, 9-Thiabicyclo[3.3.1]nonan-3-one?
A3: Studies have investigated the chemical reactivity of 8-Thiabicyclo[3.2.1]octan-3-one in comparison to 9-Thiabicyclo[3.3.1]nonan-3-one [, ]. These comparative studies provide insights into the influence of ring size and structure on the reactivity of these bicyclic ketones, which can inform synthetic strategies and contribute to a deeper understanding of structure-activity relationships.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


